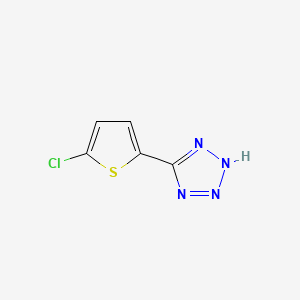

5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPSRXVKAZLDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409248 | |

| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58884-89-2 | |

| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic pKa while possessing distinct properties such as increased lipophilicity and metabolic stability.[1][2][3] This document delves into the structural characteristics, key physicochemical parameters, and the analytical methodologies required for its characterization. The causality behind its properties is explored, providing field-proven insights for its application in research and drug development.

Introduction and Structural Framework

This compound belongs to the class of 5-substituted 1H-tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] The unique electronic configuration of the tetrazole ring confers upon it a notable acidity, comparable to that of carboxylic acids, making it a valuable surrogate in drug design to modulate properties like cell membrane permeability and metabolic pathways.[1][3] The presence of the chloro-thienyl substituent introduces specific electronic and steric effects that influence the overall physicochemical profile of the molecule.

Key Structural Identifiers:

-

Molecular Formula: C₅H₃ClN₄S

-

Molecular Weight: 186.61 g/mol

-

CAS Number: 58884-89-2[4]

A critical structural feature of 5-substituted 1H-tetrazoles is the existence of two tautomeric forms: the 1H and 2H isomers. This equilibrium is fundamental to their chemical behavior and biological interactions.[3]

Figure 1: Chemical Structure of this compound Image of the chemical structure would be placed here.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some data is derived from direct experimental measurement, other values are predicted based on computational models, a common practice in early-stage drug development.

| Property | Value / Observation | Source / Method |

| Molecular Formula | C₅H₃ClN₄S | - |

| Molecular Weight | 186.61 g/mol | Calculated[4] |

| Physical State | Solid, crystalline powder | General Observation |

| Melting Point | 210°C (with decomposition) | Experimental[4] |

| Boiling Point | 383.7°C at 760 mmHg | Predicted[4] |

| Density | 1.634 g/cm³ | Predicted[4] |

| Acidity (pKa) | Estimated ~4.0 - 4.5 | Inferred (see discussion) |

| Lipophilicity (LogP) | Parameter of Interest | (see discussion) |

| Solubility | Soluble in DMSO, DMF | General for Tetrazoles[5] |

In-Depth Analysis of Key Parameters

Acidity (pKa): The Carboxylic Acid Mimic

The utility of the tetrazole ring as a bioisostere is primarily rooted in its acidity. The parent 1H-tetrazole has a pKa of approximately 4.9, which is comparable to that of acetic acid.[5][6] The acidity is influenced by the electronic nature of the substituent at the 5-position.[2][5]

-

Causality: The 5-(5-Chloro-2-Thienyl) group is electron-withdrawing due to the electronegativity of the chlorine atom and the aromatic thiophene ring. This inductive effect stabilizes the resulting tetrazolate anion upon deprotonation, thereby increasing the acidity and lowering the pKa relative to the unsubstituted parent tetrazole. It is therefore predicted that the pKa of this compound is slightly lower than that of a typical alkyl-substituted tetrazole, likely falling in the range of 4.0 to 4.5.

Lipophilicity (LogP): A Critical Drug-like Property

Lipophilicity, quantified by the partition coefficient (LogP), is a crucial determinant of a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

-

Field Insight: A key advantage of substituting a carboxylic acid with a tetrazole is the enhanced lipophilicity of the resulting anion at physiological pH. Tetrazolate anions are reported to be approximately 10 times more lipophilic than the corresponding carboxylate anions.[3] This can lead to improved membrane permeability and better oral bioavailability. While an experimental LogP for this specific compound is not publicly available, it can be determined experimentally via methods like reverse-phase HPLC or calculated using various computational models.

Thermal Stability and Decomposition

The reported melting point of 210°C is accompanied by decomposition, a common characteristic of tetrazole-containing compounds.[4]

-

Expertise & Safety: Tetrazoles are nitrogen-rich compounds and can be energetic, potentially decomposing exothermically upon heating.[7][8] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are not just for characterization but are essential safety screens. TGA would reveal the onset temperature of mass loss, while DSC would show the melting endotherm followed by a decomposition exotherm.[9][10][11] This information is critical for safe handling, storage, and formulation development.

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and properties of this compound.

Structural Elucidation Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expect to see signals in the aromatic region (7-8 ppm) corresponding to the protons on the thiophene ring. The N-H proton of the tetrazole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may exchange upon addition of D₂O.[12][13]

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum to observe signals for all unique carbon atoms in the molecule.

-

B. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

-

Interpretation: Look for characteristic absorption bands for N-H stretching (broad, ~3100-3000 cm⁻¹), C=N and N=N ring stretching vibrations in the 1640-1300 cm⁻¹ region, and vibrations associated with the substituted thiophene ring.[13]

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and fragmentation pattern.

-

Methodology:

-

Technique: Use Electrospray Ionization (ESI) for its soft ionization capabilities.

-

Analysis: In positive-ion mode, expect to see the protonated molecule [M+H]⁺. A characteristic fragmentation pathway for tetrazoles is the loss of a neutral HN₃ molecule.[14] In negative-ion mode, the deprotonated molecule [M-H]⁻ is observed, which often fragments via the loss of N₂.[14]

-

Thermal Analysis Protocol

A. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To determine the melting point, thermal stability, and decomposition profile.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum or alumina TGA/DSC pan.[11]

-

Instrument Parameters:

-

Data Analysis:

-

DSC Thermogram: Identify the endothermic peak for melting and any subsequent exothermic peaks indicating decomposition.

-

TGA Thermogram: Determine the onset temperature of weight loss, which corresponds to the beginning of decomposition.

-

-

Synthetic Context: The [3+2] Cycloaddition

Understanding the physicochemical properties is intrinsically linked to the synthesis of the material. 5-substituted 1H-tetrazoles are most commonly synthesized via a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][8][15]

Conclusion

This compound is a molecule with a well-defined set of physicochemical properties that make it a compound of high interest for pharmaceutical and materials science. Its acidity, thermal stability, and structural features can be rationally understood and experimentally verified through a standard suite of analytical techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to handle, characterize, and effectively utilize this compound in their development pipelines. The interplay between its acidic nature and lipophilic character, in particular, underscores its potential as a carboxylic acid bioisostere in modern drug design.

References

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Google Books.

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.).

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).

- Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines - PMC. (n.d.). PubMed Central.

- Results of DSC studies of tetrazine derivatives. (n.d.).

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019, July 1). Who we serve. [Link]

- (PDF) RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024, August 6).

-

Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. (2012, January 3). Zachariah Group. [Link]

- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (n.d.). PubMed Central.

-

DSC and TGA analysis of (a and b) compound 2. (c and d) Compound 3. (e.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

- Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (n.d.). Benchchem.

- RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024, August 5).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

-

Tetrazole. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal.

-

In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. (2007, October 1). Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.org.za [scielo.org.za]

- 13. pnrjournal.com [pnrjournal.com]

- 14. lifesciencesite.com [lifesciencesite.com]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

The Strategic Bioisosteric Shift: A Technical Guide to 5-(5-Chloro-2-Thienyl)-1H-Tetrazole as a Carboxylic Acid Surrogate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the core principles and practical applications of bioisosterism, focusing on the substitution of a carboxylic acid moiety with a 5-substituted tetrazole ring. We will delve into the specific case of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole as a bioisostere of 5-chloro-2-thiophenecarboxylic acid, providing a comprehensive analysis of the underlying chemical rationale, synthetic methodologies, and the anticipated impact on physicochemical and pharmacological properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

The Rationale for Bioisosteric Replacement: Tetrazoles as Carboxylic Acid Mimics

In the realm of medicinal chemistry, bioisosterism is a powerful strategy employed to modulate the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.[1] The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic and highly successful example of this approach.[2]

At a fundamental level, the tetrazole ring is an effective mimic of the carboxylic acid group due to several key similarities in their physicochemical properties. Both moieties are planar and possess a similar acidic proton with comparable pKa values (typically 4.2-4.4 for carboxylic acids and 4.5-4.9 for tetrazoles).[2] This acidic nature allows the tetrazole to exist as an anion at physiological pH, enabling it to form crucial ionic and hydrogen bond interactions with biological targets, much like a carboxylate.[1] Furthermore, computational studies have revealed a remarkable local similarity in the electrostatic potential maps of tetrazolate and carboxylate anions, with a comparable arrangement of lone pair electrons, which governs their interaction with receptor surfaces.[2]

However, the strategic advantage of this bioisosteric switch lies in the subtle yet significant differences between the two functional groups. The tetrazolate anion, with its charge delocalized over a five-membered aromatic ring, is generally more lipophilic than the corresponding carboxylate.[2] This increased lipophilicity can lead to improved membrane permeability and, consequently, enhanced oral bioavailability.

Perhaps the most significant advantage offered by the tetrazole moiety is its enhanced metabolic stability. Carboxylic acids are susceptible to Phase II metabolic transformations, particularly glucuronidation, which can lead to rapid clearance of the drug from the body.[2] Tetrazoles, on the other hand, are generally resistant to such metabolic pathways, often resulting in a longer plasma half-life and a more favorable pharmacokinetic profile.[2]

Synthesis of this compound: A Validated Experimental Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[3] The following protocol details a robust and reproducible method for the synthesis of this compound from its corresponding nitrile precursor, 5-chloro-2-thiophenecarbonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-2-thiophenecarbonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-chloro-2-thiophenecarbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice and water.

-

Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazole and cause it to precipitate out of solution.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield this compound as a crystalline solid.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be compared with the literature value.

Physicochemical Properties: A Comparative Analysis

The decision to employ a bioisosteric replacement is guided by a careful consideration of the resulting changes in the molecule's physicochemical properties. The following table provides a comparative summary of the key properties of this compound and its carboxylic acid analogue.

| Property | 5-chloro-2-thiophenecarboxylic acid | This compound | Key Implications for Drug Design |

| Molecular Weight ( g/mol ) | 162.59 | 186.61 | The tetrazole is slightly larger, which could impact binding to sterically constrained active sites. |

| Melting Point (°C) | 154-158 | ~210 (decomposes) | The higher melting point of the tetrazole suggests stronger intermolecular forces in the solid state. |

| pKa | ~3.32 (Predicted) | ~4.5-4.9 (Typical for 5-aryl tetrazoles) | Both are ionized at physiological pH, allowing for similar ionic interactions. The slightly higher pKa of the tetrazole may subtly alter the strength of these interactions. |

| Lipophilicity (LogP) | Lower | Higher | The increased lipophilicity of the tetrazole can lead to improved membrane permeability and oral absorption.[2] |

| Metabolic Stability | Susceptible to glucuronidation | Generally resistant to Phase II metabolism | The tetrazole is expected to have a longer in vivo half-life, leading to a more favorable pharmacokinetic profile.[2] |

| Solubility | Slightly soluble in DMSO and Methanol | Data not widely available, but tetrazoles can exhibit complex solubility profiles. | Solubility needs to be experimentally determined for formulation development. |

Anticipated Biological Implications and Mechanistic Insights

The primary rationale for this substitution is often to enhance the drug-like properties of a molecule. The improved metabolic stability of the tetrazole is a significant advantage, potentially leading to a longer duration of action and a reduced dosing frequency. The increased lipophilicity may also contribute to better absorption and distribution.

From a pharmacodynamic perspective, the ability of the tetrazole to mimic the key interactions of the carboxylic acid is paramount. The similar acidity and spatial arrangement of hydrogen bond acceptors suggest that the tetrazole analogue is likely to retain the same mode of action as the parent carboxylic acid, for instance, by binding to the same receptor or inhibiting the same enzyme. However, the slightly larger size of the tetrazole ring could lead to subtle changes in binding affinity or selectivity.[1]

It is crucial to experimentally validate these assumptions. In vitro assays should be conducted to compare the potency and selectivity of the tetrazole and carboxylic acid analogues against the intended biological target. Furthermore, in vivo pharmacokinetic studies are essential to confirm the anticipated improvements in metabolic stability and bioavailability.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Diagram 1: The Principle of Bioisosterism

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Diagram 2: Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Conclusion: A Strategic Tool in Drug Discovery

The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole, as exemplified by the case of this compound, represents a well-established and highly effective strategy in modern drug discovery. This approach allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties while preserving its essential pharmacophoric features. The enhanced metabolic stability and potentially improved bioavailability offered by the tetrazole moiety make it an attractive option for overcoming the limitations often associated with carboxylic acid-containing drug candidates. As with any drug design strategy, the decision to employ this bioisosteric replacement should be guided by a thorough understanding of the underlying chemical principles and validated by rigorous experimental evaluation.

References

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37.

- Ballatore, C., Zimmermann, Z. E., & Smith, A. B. (2013). Carboxylic acid (bio) isosteres in drug design. Chemical reviews, 113(5), 3482-3521.

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Patel, M. P., Patel, R. G., & Patel, V. S. (2009). A novel approach for synthesis of substituted tetrazoles. Rasayan Journal of Chemistry, 2(3), 803-808.

- Leyva-Ramos, R., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-409.

- RSC Adv., 2014, 4, 13430-13433.

- J. Am. Chem. Soc., 1947, 69, 3096.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.

- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). The reaction of nitriles with hydrazoic acid. Journal of the American Chemical Society, 80(15), 3908-3911.

-

(2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

- Sadek, B., & Al-Sanea, M. M. (2021). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)

- Mohite, P. B., & Pandhare, R. B. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1566.

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 45(20).

- Horgan, C., & Scully, P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Organic & Biomolecular Chemistry, 20(1), 14-25.

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Introduction

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a privileged scaffold, consistently featured in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for carboxylic acids have cemented its importance in drug design.[3] This guide focuses on a specific, yet under-researched derivative: 5-(5-Chloro-2-Thienyl)-1H-Tetrazole. While direct experimental data on this compound is scarce, its structural components—a chlorinated thiophene ring and a tetrazole nucleus—strongly suggest a rich potential for biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a predictive framework for the biological activities of this compound. By leveraging established principles of computational chemistry, structure-activity relationships (SAR), and validated experimental protocols, we will explore its predicted antimicrobial, anticancer, and anti-inflammatory potential. The methodologies outlined herein are designed to be self-validating, offering a clear pathway from in silico prediction to in vitro confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in predicting biological activity is a thorough understanding of the molecule's structure. This compound is characterized by a five-membered tetrazole ring linked to a thiophene ring at the 2-position, which is further substituted with a chlorine atom at the 5-position.

Caption: Chemical structure of this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on tetrazole and thiophene derivatives, we can predict several key biological activities for this compound.

Antimicrobial Activity

The presence of both the thiophene and tetrazole moieties suggests a strong potential for antimicrobial effects. Thiophene-tetrazole hybrids have demonstrated significant antibacterial activity, likely through their ability to interact with bacterial enzymes or proteins.[3] The chloro-substituent may further enhance this activity.

Predicted Mechanism of Action: A plausible mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase. Many heterocyclic compounds exert their antimicrobial effects by binding to the ATP-binding domain of DNA gyrase subunit B, thereby inhibiting DNA replication.[3]

Anticancer Activity

Tetrazole-containing compounds have shown considerable promise in the treatment of cancer.[2] Their metabolic stability and ability to act as bioisosteres for other functional groups make them attractive candidates for anticancer drug development.[1] The cytotoxic potential of this compound is predicted against various cancer cell lines.

Predicted Mechanism of Action: A potential anticancer mechanism could involve the induction of apoptosis and cell cycle arrest.[4] Molecular docking studies on similar compounds have suggested interactions with key proteins in cancer signaling pathways, such as BCL2.[5]

Anti-inflammatory Activity

Derivatives of 1,2,4-triazole, a related azole, have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[6] Given the structural similarities and the known anti-inflammatory effects of some tetrazoles, it is reasonable to predict that this compound may possess anti-inflammatory activity.

Predicted Mechanism of Action: The predicted anti-inflammatory action would likely stem from the inhibition of COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response. This inhibition would reduce the production of prostaglandins, thereby alleviating inflammation.

In Silico Prediction Workflow

A robust in silico workflow is essential for predicting the biological activity and pharmacokinetic profile of a novel compound. This approach allows for the early identification of promising candidates and potential liabilities, saving significant time and resources.

Caption: A typical workflow for the in silico prediction of biological activity.

Step-by-Step Methodology for In Silico Analysis

-

Structure Preparation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

ADMET Prediction:

-

Utilize online servers or standalone software (e.g., SwissADME, preADMET) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7][8]

-

Analyze parameters such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential for CYP450 enzyme inhibition.[3]

-

-

Molecular Docking:

-

Select relevant protein targets based on the predicted biological activities (e.g., DNA gyrase for antimicrobial, BCL2 for anticancer, COX-2 for anti-inflammatory).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Perform docking simulations using software like AutoDock Vina or GOLD to predict the binding affinity and interaction patterns of the compound with the target protein.[7][9]

-

-

Quantitative Structure-Activity Relationship (QSAR) Analysis:

-

If a dataset of structurally similar compounds with known biological activity is available, develop a QSAR model.[10][11][12]

-

Calculate molecular descriptors for the series of compounds.

-

Use statistical methods, such as multiple linear regression, to build a model that correlates the descriptors with the biological activity.

-

Use the developed model to predict the activity of this compound.

-

Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on analyses of similar heterocyclic compounds.

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good oral bioavailability |

| LogP | 1-3 | Optimal lipophilicity for cell membrane permeability |

| H-bond Donors | 1 | Good oral bioavailability |

| H-bond Acceptors | 4 | Good oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | No | Reduced potential for CNS side effects |

| CYP Inhibitor | Potential inhibitor of some isoforms | Possible drug-drug interactions |

Experimental Validation Protocols

In silico predictions must be validated through rigorous in vitro experiments. The following are standard protocols for assessing the predicted biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Protocol:

-

Seed cancer cells (e.g., human colon cancer line HCT116, epidermoid cancer cell line A431) in a 96-well plate and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare a reaction mixture containing the COX enzyme, heme, and a substrate (arachidonic acid).

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the percentage of COX inhibition and determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion and Future Directions

This compound is a promising, yet largely unexplored, molecule with a high predicted potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The in silico methodologies and in vitro protocols detailed in this guide provide a comprehensive framework for the systematic investigation of this compound.

Future research should focus on the chemical synthesis of this compound and its derivatives, followed by the experimental validation of the predicted activities. Positive results from these initial screenings would warrant further preclinical development, including in vivo efficacy studies and detailed toxicological profiling. The exploration of this and similar chloro-thienyl tetrazole derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

-

Demirci, T., et al. (2025). In silico investigation of tetrazole and oxadiazole compounds as inhibitors of the dengue virus NS5 protein: Synthesis, DFT, ADME and molecular docking analysis. Chemico-Biological Interactions, 111608. [Link]

-

Karam, S. M., et al. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 13(1), 17785. [Link]

- Dileeb, P. K., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives.

-

El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(12), 10233-10245. [Link]

-

Li, Y., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(15), 4933. [Link]

-

Gholamzadeh, M., et al. (2024). Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

-

El-Sayed, W. A., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(12), 10233-10245. [Link]

-

Al-Ostath, A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 13(25), 17045-17061. [Link]

-

de Oliveira, R. S., et al. (2022). Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1289-1301. [Link]

-

Bielenica, A., et al. (2017). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Bioorganic & Medicinal Chemistry Letters, 27(18), 4423-4428. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(16), 4995. [Link]

-

Ariza-Rúa, D., et al. (2024). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. 2024 XXI International Conference on Education, Research, and Industry for a Society 5.0 (LACCEI). [Link]

- Ariza-Rúa, D., et al. (2024). 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors.

-

Castillo-Ocampo, D. A., et al. (2022). Predicting Antimicrobial Activity for Untested Peptide-Based Drugs Using Collaborative Filtering and Link Prediction. bioRxiv. [Link]

- Itoh, K., et al. (2024). Anti-Schistosomal Activity and ADMET Properties of 1,2,5-Oxadiazinane-Containing Compound Synthesized by Visible-Light Photoredox Catalysis.

-

Sider, N. V., et al. (2023). Cytotoxic mixed-ligand copper(ii) complexes with 1H-tetrazole-5-acetic acid and oligopyridine derivatives. New Journal of Chemistry, 47(25), 11846-11860. [Link]

- Lenda, F., et al. (2025). Article 5.pdf. Arab American University Digital Repository.

-

Li, Y., et al. (2023). Prediction and bioactivity of small-molecule antimicrobial peptides from Protaetia brevitarsis Lewis larvae. Frontiers in Microbiology, 14, 1139625. [Link]

-

Al-Warhi, T., et al. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports, 15(1), 12345. [Link]

-

Chen, W., et al. (2017). Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. Bioorganic & Medicinal Chemistry Letters, 27(8), 1821-1826. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Scientific Reports, 13(1), 12345. [Link]

- Chen, Y., et al. (2022). The ADMET properties of all synthetic compounds.

-

Xiong, G., et al. (2021). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 12(6), 1097-1105. [Link]

- Al-Omair, M. A., et al. (2025). Advanced Journal of Chemistry, Section A Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP).

- Zohari, N., et al. (2025). QSAR and Tetrazoles.

-

Sider, N. V., et al. (2022). Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study. RSC Advances, 12(35), 22933-22944. [Link]

-

Wang, S., et al. (2013). Synthesis, biological evaluation, 3D-QSAR studies of novel aryl-2H-pyrazole derivatives as telomerase inhibitors. Bioorganic & Medicinal Chemistry, 21(4), 966-974. [Link]

-

Cuartas-Pintado, D. P., et al. (2024). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Malaria World Journal, 15(1), 1-17. [Link]

Sources

- 1. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.aaup.edu [repository.aaup.edu]

- 8. researchgate.net [researchgate.net]

- 9. In silico investigation of tetrazole and oxadiazole compounds as inhibitors of the dengue virus NS5 protein: Synthesis, DFT, ADME and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. laccei.org [laccei.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole: A Guide for Researchers

An In-Depth Technical Guide

Introduction and Scientific Context

The tetrazole ring is a critical pharmacophore in modern drug discovery.[1][2] Recognized as a metabolically stable bioisostere of the carboxylic acid group, it is a key component in numerous clinically important drugs.[1] The compound 5-(5-Chloro-2-Thienyl)-1H-Tetrazole combines this valuable tetrazole moiety with a chlorothiophene group, a feature present in several approved pharmaceuticals. This structure suggests potential applications where modulation of acidity, lipophilicity, and metabolic stability are desired.

This guide, therefore, addresses this critical knowledge gap. We will first dissect the molecule's structure to predict its solubility behavior based on established chemical principles. Following this theoretical analysis, we will present a comprehensive, step-by-step experimental protocol for accurately determining its quantitative solubility, empowering researchers to generate the reliable data needed for their work.

Structural Analysis and Predicted Solubility

The solubility of a molecule is governed by its polarity, size, and the specific functional groups it contains, which determine its ability to interact with solvent molecules. The principle of "like dissolves like" is our primary guide.[4]

Molecular Structure: this compound (C₅H₃ClN₄S, MW: 186.61 g/mol )[3]

-

1H-Tetrazole Ring: This is the dominant polar feature of the molecule. The N-H bond allows it to act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors. The ring is acidic, with the parent 1H-tetrazole having a pKa of approximately 4.9.[5] This acidity is the most critical factor for its solubility in aqueous bases.

-

5-Chloro-2-Thienyl Group: This aromatic thiophene ring substituted with a chlorine atom is the primary lipophilic (nonpolar) region of the molecule. While the sulfur and chlorine atoms introduce some polarity, the overall character of this group is nonpolar, which will limit solubility in highly polar solvents like water.

Causality of Predicted Behavior: The molecule possesses both a highly polar, acidic head (the tetrazole) and a moderately sized, lipophilic tail (the chlorothienyl group). This amphiphilic nature suggests a complex solubility profile. We can predict that solvents capable of interacting strongly with the tetrazole ring without being repelled by the lipophilic tail will be most effective.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility based on structural analysis. These predictions serve as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene | Insoluble | The highly polar tetrazole ring will have very weak interactions with nonpolar solvents, making dissolution energetically unfavorable. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the acidic tetrazole proton. They are excellent general solvents for many organic compounds.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors. While they can solvate the tetrazole ring, the nonpolar chlorothienyl group may limit overall solubility compared to polar aprotic solvents. |

| Water | H₂O | Very Low / Insoluble | The molecule's lipophilic chlorothienyl group will dominate, disrupting the strong hydrogen-bonding network of water. The overall polarity is likely insufficient for significant aqueous solubility. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The acidic proton of the tetrazole ring (pKa ≈ 5) will be readily removed by bases, forming a highly polar and water-soluble tetrazolate anion.[7] |

| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a significant basic functional group to be protonated; therefore, its solubility is not expected to increase in acidic solutions. |

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, quantitative measurement is essential. The Shake-Flask method is a gold-standard, reliable technique for determining thermodynamic (equilibrium) solubility. The protocol below is designed to be a self-validating system, ensuring accuracy and reproducibility.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE for organic, PVDF for aqueous)

-

HPLC or UV-Vis spectrophotometer

-

Selected solvents (HPLC grade)

Methodology:

-

Preparation of Saturated Solution (Self-Validation Check 1):

-

Add an excess of the solid compound to a pre-weighed vial. "Excess" is critical; a good starting point is ~10-20 mg of solid per 1 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was reached.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A time-point study (e.g., testing samples at 24, 48, and 72 hours) can be performed initially to validate that the solubility value has plateaued, confirming equilibrium.

-

-

Sample Separation (Self-Validation Check 2):

-

Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle. This minimizes filter clogging.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe. This step is crucial to remove all undissolved microparticulates. The choice of filter material must be compatible with the solvent to avoid introducing extractables.

-

Discard the first ~0.2 mL of filtrate to saturate any binding sites on the filter membrane.

-

Collect the subsequent clear filtrate into a clean, pre-weighed vial.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring its concentration within the linear range of the analytical instrument (e.g., HPLC-UV or UV-Vis).

-

Analyze the diluted sample using a pre-calibrated instrument. A calibration curve must be generated using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the original, undiluted filtrate based on the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Application in Research and Development

Accurate solubility data is not an academic exercise; it is a cornerstone of efficient and successful research.

-

Synthetic Chemistry: Knowledge of solubility allows for the selection of appropriate reaction solvents, ensuring reactants are in the solution phase. It is also critical for choosing solvent/anti-solvent systems for crystallization and purification.

-

Drug Discovery & Formulation: In drug development, poor aqueous solubility is a major hurdle. Knowing the solubility in various excipients and solvent systems is the first step toward developing a viable formulation (e.g., for oral or parenteral administration). For screening, compounds must be dissolved, typically in DMSO, to be tested in biological assays.

-

Analytical Chemistry: This data is essential for developing analytical methods, such as preparing stock solutions and standards for HPLC, ensuring the compound does not precipitate during analysis.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, a systematic approach based on its molecular structure provides a strong predictive foundation. Its amphiphilic character, with an acidic tetrazole ring and a lipophilic chlorothienyl group, suggests poor solubility in nonpolar solvents and water, but good solubility in polar aprotic solvents and aqueous bases. This guide provides the necessary theoretical background and a robust, validated experimental protocol to empower researchers to determine precise solubility values. This fundamental data is indispensable for advancing the study and application of this promising compound in any scientific discipline.

References

-

Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]

-

Zovko, M., & Kujundžić, N. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Pharmaceutical Chemistry Journal, 48, 401-414. Available at: [Link]

-

Wikipedia. (2023). Tetrazole. Wikimedia Foundation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

-

Ostrovskii, V. A., Koldobskii, G. I., & Pevzner, M. S. (2005). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. CORE. Available at: [Link]

-

Upadhyay, A., & Kumar, A. (2012). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 3(2), 53-58. Available at: [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. UTSC Chemistry Online. Available at: [Link]

-

Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

PubChem. (n.d.). Avatrombopag Maleate. National Center for Biotechnology Information. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem 2BH Honors Chemistry Laboratory Manual. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Available at: [Link]

-

DrugBank Online. (n.d.). 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2- yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid mono-(2Z)-but-2-enedioate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. phmethods.net [phmethods.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.ws [chem.ws]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Abstract: The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a metabolically stable bioisostere of the carboxylic acid group.[1][2] However, its high nitrogen content, which confers desirable pharmacological properties, also introduces potential energetic characteristics that demand rigorous safety evaluation.[1][3] This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole, a heterocyclic compound of interest in drug development. We delve into the fundamental principles of tetrazole decomposition, detail the critical experimental methodologies for thermal hazard assessment, interpret the available data, and offer field-proven insights for safe handling and process scale-up. This document is intended for researchers, chemists, and process safety professionals engaged in the development of tetrazole-containing active pharmaceutical ingredients (APIs).

Introduction: The Duality of the Tetrazole Ring

Tetrazole derivatives are integral to a wide array of approved pharmaceuticals, valued for their favorable pKa, planar structure, and ability to engage in hydrogen bonding, which mimics the behavior of carboxylic acids at physiological pH.[4] This bioisosterism has led to their incorporation into drugs for treating hypertension, allergies, and microbial infections.[2][4]

However, the structure—a five-membered ring with four nitrogen atoms—is inherently energy-rich. The thermal decomposition of tetrazoles is often highly exothermic and accompanied by the rapid release of gaseous nitrogen (N₂).[3] This energetic nature necessitates a thorough understanding of the compound's thermal behavior early in the drug development lifecycle to prevent runaway reactions during synthesis, purification, drying, and storage. An unmanaged thermal event can have catastrophic consequences, particularly during process scale-up where heat dissipation becomes less efficient.

This guide focuses on this compound, providing a framework for its thermal risk assessment.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

| Property | Value | Reference |

| CAS Number | 58884-89-2 | |

| Molecular Formula | C₅H₃ClN₄S | |

| Molecular Weight | 186.61 g/mol | |

| Melting Point | 210°C (with decomposition) | |

| Boiling Point | 383.7°C at 760 mmHg (Predicted) | |

| Density | 1.634 g/cm³ (Predicted) |

Table 1: Physicochemical data for this compound.[5]

The Chemistry of Tetrazole Decomposition

The thermal decomposition pathway of a tetrazole is primarily dictated by the position of its substituents. For C-substituted tetrazoles, such as the title compound, the decomposition is believed to initiate not by direct ring fragmentation, but through a preliminary tetrazole-azidoimine isomerization.[6] This tautomerism is the rate-determining step, leading to a highly unstable intermediate that rapidly eliminates dinitrogen.

In contrast, N-substituted tetrazoles often decompose via the direct elimination of a nitrogen molecule from the tetrazole ring.[6] The decomposition of the tetrazole fragment is typically the first event in the thermal degradation of the molecule.[6] The nature of the substituent group significantly influences the decomposition temperature; electron-withdrawing groups can alter the electronic density of the ring and affect its stability.

Core Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive and trustworthy thermal hazard evaluation. Each technique provides unique and complementary information.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It identifies the temperatures of thermal events (melting, crystallization, decomposition) and quantifies the energy released or absorbed.

-

Causality & Expertise: DSC is the primary screening tool. A sharp, energetic exotherm is a clear warning sign of a decomposition hazard. We run scans at multiple heating rates (e.g., 2, 5, 10, 20 °C/min) to apply kinetic models like the Kissinger method, which can estimate the activation energy of the decomposition reaction.[7] The experiment is conducted in a sealed, inert crucible (e.g., gold-plated high-pressure stainless steel) to contain any pressure generated and prevent oxidative side-reactions, thereby isolating the intrinsic thermal stability of the molecule.

-

Accurately weigh 1-3 mg of this compound into a high-pressure crucible.

-

Hermetically seal the crucible. An empty, sealed crucible is used as the reference.

-

Place both crucibles into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at 50 mL/min.

-

Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the decomposition event (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature (T_onset) and enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature ranges over which decomposition occurs and the percentage of mass lost.

-

Causality & Expertise: TGA validates the findings from DSC. While DSC detects an energy release, TGA confirms this event is associated with mass loss (i.e., decomposition and gas evolution) rather than a phase change like crystallization. The residual mass at the end of the experiment provides clues about the final decomposition products (e.g., char formation).

-

Weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

-

Place the pan onto the TGA balance.

-

Heat the sample from ambient to 350°C at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

-

Record the mass, temperature, and time.

-

Analyze the resulting curve to identify decomposition stages and corresponding mass losses.

Accelerating Rate Calorimetry (ARC)

-

Principle: ARC is the industry gold standard for process safety, designed to simulate a worst-case thermal runaway scenario in a reactor.[8][9] It operates under near-adiabatic conditions (zero heat loss), measuring the time, temperature, and pressure profiles of an exothermic reaction.[8]

-

Causality & Expertise: Unlike DSC/TGA, which use forced heating, ARC uses a "heat-wait-seek" method. It heats the sample in small steps, waits for thermal equilibrium, and then "seeks" for any self-heating. If a self-heating rate above a set sensitivity (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode, and the heaters match the sample's temperature. This allows the decomposition to proceed under its own power, providing a true measure of its potential for a runaway reaction.[10] The data generated—particularly the Time to Maximum Rate (TMR) and the adiabatic temperature rise—is critical for designing emergency relief systems and defining safe operating limits.[8]

-

Load a precisely known quantity of the sample (e.g., 1-5 g) into a robust, spherical sample bomb (e.g., titanium or Hastelloy C) to withstand high pressures.

-

Seal the bomb and place it inside the three-zone calorimeter.

-

Initiate the heat-wait-seek protocol, typically starting from a temperature well below the DSC onset (e.g., 100°C).

-

The instrument heats in 5°C steps, waits for 20 minutes, and seeks for exothermic activity.

-

Once self-heating is detected, the instrument tracks the temperature and pressure adiabatically until the reaction is complete.

-

Analyze the data to determine the onset of self-heating, temperature and pressure rates vs. temperature, and the adiabatic temperature rise.

Thermal Profile of this compound

While comprehensive experimental data for this specific molecule is not widely published, we can synthesize available information and expert knowledge of analogous structures to build a reliable thermal profile.

| Parameter | Value / Expected Result | Method | Significance |

| Decomposition Point | 210°C[5] | Melting Point Apparatus | Initial indication of thermal instability. |

| DSC Onset Temperature (T_onset) | Expected ~190-205°C | DSC | Temperature at which decomposition begins under dynamic heating. |

| Enthalpy of Decomposition (ΔH_d) | Expected > 400 J/g | DSC | Quantifies the energy released; high values indicate significant hazard. |

| TGA Mass Loss | Expected > 60% in a single step | TGA | Confirms decomposition and gas evolution. The high nitrogen content suggests significant gas generation. |

| ARC Onset Temperature | Expected ~150-170°C | ARC | Crucial safety parameter; the temperature where self-heating begins under adiabatic conditions. This is the most critical value for defining a maximum safe process temperature. |

| Time to Maximum Rate (TMR) from Onset | Highly dependent on onset temp. | ARC | Time available for corrective action from the onset of a runaway before it becomes uncontrollable. |

| Maximum Pressure (P_max) | Highly dependent on sample mass and headspace | ARC | Essential data for designing pressure relief systems. |

Table 2: Summary of known and expected thermal analysis data.

Interpretation and Field Insights:

-

The reported decomposition at 210°C aligns with a highly energetic event.[5]

-

The ARC onset temperature is anticipated to be significantly lower than the DSC onset. This is a critical insight often missed by relying solely on screening DSC. Process temperatures should never approach the DSC onset; a significant safety margin (e.g., 50-75°C) below the ARC onset is a prudent starting point for defining the maximum allowable process temperature.

-

The decomposition of C-substituted tetrazoles can be autocatalytic. The initial decomposition products may catalyze further decomposition, accelerating the reaction rate. The shape of the self-heating rate curve from an ARC experiment can reveal such behavior.[11]

Safety, Handling, and Process Recommendations

The ultimate goal of thermal stability analysis is to enable safe and robust chemical processes.

-

Maximum Safe Processing Temperature: Based on the expected ARC onset, any process step (e.g., reaction, distillation, drying) involving this compound should be maintained well below 150°C. A thorough risk assessment must be conducted to establish a precise limit.

-

Drying Operations: Drying is a particularly high-risk operation, as it involves holding the material at an elevated temperature for an extended period. Vacuum drying at the lowest feasible temperature is strongly recommended. Avoid prolonged heating, even at temperatures that seem "safe."

-

Scale-Up Considerations: Thermal risk is not scalable. A reaction that is safe in a 1 L flask, where the large surface-area-to-volume ratio allows for efficient heat dissipation, can become a dangerous runaway in a 100 L reactor. The ARC data is essential for modeling this behavior and ensuring adequate cooling capacity and emergency relief systems are in place.[8]

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and certain metals that could potentially complex with the tetrazole ring and lower its decomposition temperature. Compatibility testing via DSC (running the API mixed with excipients or solvents) is advised.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. Given the potential for rapid gas evolution, operations should be conducted behind a blast shield, especially when working with quantities greater than a few grams or when heating the material for the first time.

Conclusion

This compound exhibits the characteristic thermal instability inherent to the tetrazole class of compounds. Its decomposition is energetic and initiates at a temperature that could be encountered during routine pharmaceutical processing. A superficial assessment based on a single melting/decomposition point is insufficient and dangerous. A comprehensive evaluation using a combination of DSC, TGA, and, most critically, Accelerating Rate Calorimetry is required to fully characterize the thermal hazards. The data-driven insights from these analyses are not merely academic; they are the foundation for designing safe, scalable, and robust processes, ensuring the protection of personnel and assets in the development of novel therapeutics.

References

-

Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]

-

DSC and TGA analysis of (a and b) compound 2. (c and d) Compound 3. (e...). (n.d.). ResearchGate. [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[3][6][12]Triazolo[4,3-b][3][6][12][13]tetrazine. (2022). MDPI. [Link]

-

Decomposition products of tetrazoles. (2024). ResearchGate. [Link]

-

Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. (2012). Zachariah Group. [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PMC - PubMed Central. [Link]

-

Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Preprints.org. [Link]

-

Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (n.d.). ResearchGate. [Link]

-

Accelerating Rate Calorimetry. (n.d.). Paralab. [Link]

-

Results of DSC studies of tetrazine derivatives. (n.d.). ResearchGate. [Link]

-

Drugs in the Tetrazole Series. (2025). ResearchGate. [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (n.d.). MDPI. [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]

-

Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. (2025). Beilstein Journals. [Link]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PMC. [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. [Link]

-

In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties. (2007). Chemical Society Reviews (RSC Publishing). [Link]

-

The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PMC. [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. [Link]

-

Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry. (2025). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. belmontscientific.com [belmontscientific.com]

- 11. paralab.pt [paralab.pt]

- 12. researchgate.net [researchgate.net]

- 13. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

A Technical Guide to the Acidity and pKa of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrazoles in Medicinal Chemistry

The 1H-tetrazole ring is a crucial pharmacophore in modern drug discovery, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2] Tetrazoles exhibit a pKa value (~4.5–4.9) comparable to that of carboxylic acids, allowing for similar ionic and hydrogen bond interactions with biological targets.[1][3] However, the tetrazole moiety offers superior metabolic stability and often leads to improved pharmacokinetic profiles, such as enhanced bioavailability.[1][3] The acidity of 5-substituted tetrazoles is highly dependent on the electronic properties of the substituent at the C5 position.[3][4][5] Understanding and accurately determining the pKa of novel tetrazole derivatives, such as 5-(5-Chloro-2-Thienyl)-1H-Tetrazole, is therefore a critical step in the rational design of new therapeutic agents.

Molecular Structure and Electronic Influences on Acidity

The acidity of this compound is dictated by the interplay of several structural and electronic factors. The tetrazole ring itself is inherently acidic due to the presence of four nitrogen atoms, which can delocalize the negative charge of the conjugate base upon deprotonation of the N1-H proton.[5]

The key to understanding the specific pKa of this molecule lies in the nature of the 5-substituent: the 5-chloro-2-thienyl group.

-

Thienyl Group: The thiophene ring is an electron-rich aromatic system. Its effect on the acidity of the attached tetrazole is complex. It can exert a mild electron-withdrawing inductive effect due to the electronegativity of the sulfur atom, while also potentially participating in resonance stabilization of the tetrazolate anion.

-

Chloro Substituent: The chlorine atom at the 5-position of the thiophene ring is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect is transmitted through the thiophene ring to the tetrazole, increasing the acidity of the N-H proton. The withdrawal of electron density stabilizes the resulting tetrazolate anion, thereby lowering the pKa value compared to an unsubstituted thienyl-tetrazole.

Therefore, the combined electron-withdrawing nature of the 5-chloro-2-thienyl substituent is expected to result in a pKa value for this compound that is lower (i.e., more acidic) than that of unsubstituted 1H-tetrazole (pKa ≈ 4.8-4.9).[1][5]

Methodologies for pKa Determination

Accurate determination of the pKa value is essential for understanding the ionization state of a molecule at physiological pH, which in turn influences its solubility, permeability, and target binding affinity. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

A. Potentiometric Titration: This is a classic and reliable method for pKa determination. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound while monitoring the pH with a high-precision pH meter. The pKa is determined from the midpoint of the resulting titration curve.

Self-Validating Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.[6] The ionic strength of the solution should be kept constant using an inert salt like KCl.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

System Validation: Perform a titration of a known standard with a similar pKa to validate the experimental setup and procedure.

B. UV-Vis Spectrophotometry: This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.

Self-Validating Protocol for Spectrophotometric Titration:

-

Wavelength Selection: Record the UV-Vis spectra of the fully protonated (in strong acid, e.g., 0.1 M HCl) and fully deprotonated (in strong base, e.g., 0.1 M NaOH) forms of the compound to identify the wavelength of maximum absorbance difference (λ_max_).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Measurement: Prepare solutions of the compound with a constant concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected λ_max_.

-